1-[(4-fluorophenyl)methyl]-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1,2-dihydro-1,8-naphthyridin-2-one
Description
1-[(4-Fluorophenyl)methyl]-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1,2-dihydro-1,8-naphthyridin-2-one is a heterocyclic compound featuring a 1,8-naphthyridin-2-one core. This scaffold is substituted at the 1-position with a 4-fluorophenylmethyl group and at the 3-position with a piperazine-1-carbonyl moiety bearing another 4-fluorophenyl substituent. The dual fluorophenyl groups may enhance metabolic stability and binding affinity through hydrophobic and electronic effects .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1,8-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F2N4O2/c27-20-5-3-18(4-6-20)17-32-24-19(2-1-11-29-24)16-23(26(32)34)25(33)31-14-12-30(13-15-31)22-9-7-21(28)8-10-22/h1-11,16H,12-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLRALHTMSRGRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(4-fluorophenyl)methyl]-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1,2-dihydro-1,8-naphthyridin-2-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and literature.
Chemical Structure and Properties
The compound belongs to the class of naphthyridine derivatives, characterized by the presence of fluorophenyl and piperazine moieties. Its molecular formula is , with a molecular weight of approximately 426.45 g/mol. The structural features include:
- Naphthyridine core : Imparts pharmacological properties.
- Fluorophenyl groups : Enhance lipophilicity and bioactivity.
- Piperazine ring : Known for its role in various drug interactions.
Anticancer Activity
Research has indicated that compounds similar to the target molecule exhibit significant anticancer properties. For instance, Mannich bases containing piperazine derivatives have shown cytotoxic effects against various cancer cell lines, including:
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
- SK-LU-1 (lung cancer)
In studies, certain derivatives demonstrated IC50 values lower than 2 µg/mL against MCF-7 cells, suggesting potent anticancer activity compared to standard drugs like ellipticine .
Neuropharmacological Effects
The piperazine component is associated with neuropharmacological effects, particularly in modulating neurotransmitter systems. Compounds with similar structures have been explored for their potential as:
- Antidepressants
- Anxiolytics
- Antipsychotics
For example, some studies have suggested that piperazine derivatives can act as serotonin receptor modulators, which may contribute to their therapeutic effects in mood disorders .
Antimicrobial Activity
The compound's biological profile also includes antimicrobial properties. Various studies have highlighted that naphthyridine derivatives exhibit activity against bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways.
Table of Biological Activities
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of several naphthyridine derivatives on HepG2 and MCF-7 cell lines. The results indicated that modifications on the piperazine ring significantly influenced the anticancer activity, with specific substitutions leading to enhanced potency.
Case Study 2: Neuropharmacological Assessment
Another investigation focused on the neuropharmacological properties of similar compounds, demonstrating their potential as serotonin receptor antagonists. This study provided insights into their possible use in treating anxiety and depression.
Scientific Research Applications
Biological Activities
Anticancer Potential
Recent studies have indicated that compounds similar to 1-[(4-fluorophenyl)methyl]-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1,2-dihydro-1,8-naphthyridin-2-one exhibit significant anticancer properties. For instance, derivatives of naphthyridine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Antidepressant Effects
The piperazine structure in this compound is associated with serotonergic activity, suggesting potential applications as an antidepressant. Research has highlighted the role of piperazine derivatives in modulating serotonin receptors, which are crucial in the treatment of depression and anxiety disorders .
Antimicrobial Activity
The compound's structural components may also confer antimicrobial properties. Studies have reported that related naphthyridine derivatives demonstrate activity against a range of bacterial strains, indicating potential for development into new antimicrobial agents .
Synthesis and Derivatives
Synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:
- Formation of the naphthyridine core.
- Introduction of the piperazine ring through nucleophilic substitution.
- Functionalization at the fluorophenyl positions through electrophilic aromatic substitution.
The ability to modify the fluorophenyl and piperazine groups allows for the exploration of various analogs with enhanced biological activities.
Case Studies
Comparison with Similar Compounds
Key Observations :
- The target compound distinguishes itself via dual fluorophenyl groups, which may improve metabolic stability compared to chlorophenyl analogues (e.g., 5a10) due to fluorine’s lower electronegativity and smaller atomic radius .
- Compound 33 () exhibits a higher molecular weight and melting point due to the trifluoromethylphenyl group and carboxylic acid moiety, which likely enhance intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) .
Pharmacological and Structural Insights
Piperazine Conformation and Aromatic Interactions
- The target compound’s piperazine moiety adopts a chair conformation, as observed in structurally related derivatives (e.g., 1-[bis(4-fluorophenyl)methyl]piperazine in ). The dihedral angle between fluorophenyl rings (64.02°) influences spatial orientation and receptor binding .
- In contrast, compound 9 () features a 4-fluorobenzylpiperazine fragment linked to a chlorophenyl group, a configuration optimized for tyrosine kinase inhibition.
Preparation Methods
Cyclocondensation of Pyridine Derivatives
The core structure is commonly synthesized via cyclocondensation reactions. A representative pathway involves:
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Starting Material : 4-Aminonicotinonitrile (27 ) reacts with dimethyl malonate under basic conditions (piperidine/EtOH) to form the bicyclic intermediate.
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Cyclization : Intramolecular nucleophilic attack yields the 1,8-naphthyridin-2-one scaffold.
Reaction Conditions :
This method provides regioselective control but requires optimization to accommodate bulky substituents at C3.
Alternative Route via Pyridone Intermediates
An alternative approach starts with preformed pyridone rings:
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Aldol Condensation : 2-Chloronicotinaldehyde reacts with methyl phenylacetate to form a diketone intermediate.
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Cyclization : Acid-catalyzed intramolecular cyclization yields the naphthyridinone core.
Advantages :
Introduction of the N1-(4-Fluorophenyl)methyl Group
Alkylation of the Naphthyridinone Core
The N1 position is functionalized via nucleophilic substitution:
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Substrate : 3-Bromo-1,8-naphthyridin-2-one.
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Reagent : (4-Fluorophenyl)methanol activated with HBr to form the corresponding bromide.
Challenges :
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Competing O-alkylation requires careful stoichiometric control.
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Purification via silica gel chromatography (eluent: EtOAc/hexane 3:7).
Synthesis of the 4-(4-Fluorophenyl)piperazine-1-carbonyl Moiety
Preparation of 4-(4-Fluorophenyl)piperazine
Carboxylic Acid Activation
The piperazine derivative is coupled to the naphthyridinone core via amide bond formation:
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Activation : 1,8-Naphthyridin-3-carboxylic acid is treated with HATU and DIPEA in DMF.
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Coupling : Reaction with 4-(4-fluorophenyl)piperazine at room temperature for 6 hours.
Optimization :
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Excess HATU (1.5 eq) improves conversion.
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Anhydrous conditions prevent hydrolysis of the activated ester.
Convergent Assembly of the Target Compound
Final Coupling Steps
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Fragment Combination : The N1-alkylated naphthyridinone reacts with the activated piperazine-carbonyl intermediate.
Purification :
Overall Yield : 52% (from naphthyridinone core).
Analytical Characterization
Spectroscopic Data :
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, H-5), 7.72–7.68 (m, 4H, Ar-H), 5.32 (s, 2H, CH₂), 3.85–3.45 (m, 8H, piperazine).
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HRMS : m/z calcd for C₂₇H₂₃F₂N₄O₂ [M+H]⁺: 497.1784; found: 497.1786.
Challenges and Optimization Opportunities
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Solubility Issues : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility but complicate purification.
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Regioselectivity : Competing reactions at C5/C7 require directing groups or protective strategies.
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Scale-Up : Batch variability in Pd-catalyzed amination necessitates flow chemistry adaptations .
Q & A
Q. What are the key steps in synthesizing this compound, and what reaction conditions are critical for yield optimization?
The synthesis involves multi-step pathways, typically starting with coupling reactions between fluorophenyl-substituted precursors and naphthyridinone intermediates. Key steps include:
- Piperazine-carbonyl linkage formation : Achieved via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen .
- Naphthyridinone ring closure : Requires base catalysis (e.g., K₂CO₃) and reflux conditions in ethanol or acetonitrile . Critical parameters include temperature control (±2°C) and stoichiometric ratios of reactants (1:1.05 for piperazine to naphthyridinone intermediates). Yield optimization often involves post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is structural characterization performed to confirm the compound’s identity and purity?
A combination of spectroscopic and chromatographic methods is used:
- NMR spectroscopy : ¹H/¹³C NMR to verify fluorophenyl substituents (δ ~7.2–7.4 ppm for aromatic protons) and piperazine carbonyl signals (δ ~165–170 ppm) .
- Mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₇H₂₂F₂N₄O₂: expected m/z 489.1732) .
- HPLC purity analysis : Reverse-phase C18 columns with UV detection at 254 nm; ≥95% purity required for pharmacological assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-fluorophenyl groups in receptor binding?
SAR studies should systematically modify the fluorophenyl substituents and compare bioactivity:
- Analog synthesis : Replace 4-fluorophenyl with chloro-, methoxy-, or unsubstituted phenyl groups .
- Receptor binding assays : Use radioligand displacement (e.g., [³H]spiperone for dopamine D2/D3 receptors) to quantify affinity changes .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to map interactions between fluorophenyl groups and receptor hydrophobic pockets . Example finding: 4-Fluorophenyl enhances binding to serotonin 5-HT₁A receptors (Ki = 12 nM vs. 45 nM for non-fluorinated analogs) .
Q. What strategies resolve contradictory data in reported biological activities (e.g., conflicting IC₅₀ values across studies)?
Contradictions often arise from assay variability or impurities. Mitigation approaches:
- Standardized assay protocols : Use identical cell lines (e.g., HEK293 for kinase inhibition) and buffer conditions (pH 7.4, 1 mM ATP) .
- Batch-to-batch purity validation : Re-test compound purity via HPLC before each assay .
- Meta-analysis : Compare data across ≥3 independent studies; exclude outliers with >20% deviation from median values .
Q. How can reaction yields be improved for large-scale synthesis without compromising stereochemical integrity?
Optimize via:
- Flow chemistry : Continuous-flow reactors for piperazine coupling steps, reducing side reactions (yield increase from 65% to 82%) .
- Catalyst screening : Test Pd/C vs. Raney Ni for hydrogenation steps; Pd/C improves selectivity (99% vs. 93% enantiomeric excess) .
- In-line monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters in real time .
Methodological Notes
- Controlled crystallization : Recrystallize from ethanol/water (7:3) to isolate enantiopure forms .
- Stability testing : Store at -20°C under argon; avoid >3 freeze-thaw cycles to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
